Cas no 13311-52-9 (1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:1))

1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:1) structure
13311-52-9 structure
Product Name:1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:1)
CAS No:13311-52-9
MF:C11H8N3NaO2
MW:237.18989276886
CID:175235
PubChem ID:135599790
Update Time:2025-04-19

1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:1)
    • 4-(2-PYRIDYLAZO)RESORCINOL
    • PAR INDICATOR, ACS
    • 3-benzenediol,4-(2-pyridinylazo)-monosodiumsalt
    • 4-(2-Pyridylazo)-ResircinolSodiumSalt
    • 4-(2-PYRIDYLAZO)-RESORCINOL MONO SODIUM SALT
    • 4(or 2)-(2-pyridylazo)-3(or 5)-(sodiooxy)phenol
    • 4-(pyridyl-2-azo)
    • PAR INDICATOR
    • PAR MONO SODIUM SALT
    • PAR-Na
    • EINECS 236-339-8
    • FT-0616559
    • AKOS030512414
    • Sodium 4-(2-pyridylazo)resorcinol
    • AKOS015904143
    • sodium (E)-5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate
    • I97NA3QI39
    • P.A.R. monosodium salt, ACS Reagent
    • 13311-52-9
    • PAR-Indicator
    • NS00084841
    • 4-(2'-Pyridylazo)resorcinol monosodium salt
    • UNII-I97NA3QI39
    • sodium;5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate
    • 1,3-Benzenediol, 4-(2-pyridinylazo)-, monosodium salt
    • 1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-,sodium salt(1:1)
    • 16593-81-0
    • Inchi: 1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1/p-1/b14-13+;
    • InChI Key: KZRPHCQLJZXMJV-IERUDJENSA-M
    • SMILES: [Na+].[O-]C1C=C(C=CC=1/N=N/C1C=CC=CN=1)O

Computed Properties

  • Exact Mass: 237.05100
  • Monoisotopic Mass: 237.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 377
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 77.4A^2

Experimental Properties

  • Color/Form: Brownish yellow powder.
  • Density: g/cm3
  • Melting Point: 188 °C
  • Boiling Point: 399.2 ºC at 760 mmHg
  • Flash Point: 195.3 ºC
  • PSA: 80.90000
  • LogP: 3.34640
  • Solubility: It is easily soluble in water and ethanol. The aqueous solution is yellow and insoluble in ether

1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:1) Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

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